molecular formula C9H6ClNO B057545 2-Chloro-4-phenyloxazole CAS No. 445470-08-6

2-Chloro-4-phenyloxazole

Cat. No.: B057545
CAS No.: 445470-08-6
M. Wt: 179.6 g/mol
InChI Key: WZZRJXYIRGYIKA-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyloxazole is a heterocyclic compound with the molecular formula C9H6ClNO. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-4-phenyloxazole plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of new chemical entities. It has been utilized in the preparation of arylaminooxazoles, which act as TRPV1 antagonists. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions are primarily mediated through the oxazole ring, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives, including this compound, have demonstrated significant activity against microbial pathogens, cancer cells, and inflammatory processes . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression, leading to altered cellular functions and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways and cellular functions. For instance, the oxazole ring can interact with enzyme active sites, either blocking substrate access or facilitating catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. The compound is generally stable under ambient conditions, but its activity may change over time due to degradation or interaction with other chemical species . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues or cellular compartments . This distribution pattern is influenced by the compound’s physicochemical properties, such as lipophilicity and molecular size, which determine its ability to traverse biological membranes and interact with intracellular targets.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. For example, localization to the nucleus may enable this compound to influence gene expression, while mitochondrial localization may impact cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-phenyloxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzoyl chloride with phenyl isocyanate in the presence of a base can yield this compound . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like tetrahydrofuran.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Cycloaddition Reactions: Catalysts like copper(I) or ruthenium(II) are often employed.

Major Products Formed

Scientific Research Applications

2-Chloro-4-phenyloxazole has several applications in scientific research:

Comparison with Similar Compounds

2-Chloro-4-phenyloxazole can be compared with other oxazole derivatives:

Properties

IUPAC Name

2-chloro-4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRJXYIRGYIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-phenyl-1,3-oxazol-2(3H)-one (1.00 g, 62.0 mmol) in phosphorus oxychloride (18 ml) was added pyridine (0.974 ml, 12.0 mmol), and the mixture was stirred at 100° C. for 1 hour and 20 minutes. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane: ethyl acetate=9:1) to give 176 mg (15.7%) of the desired product as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.974 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Yield
15.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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